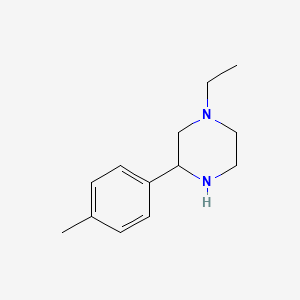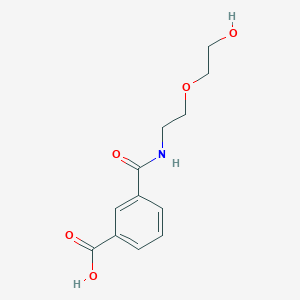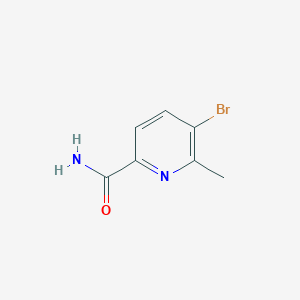
5-Brom-6-methylpicolinamid
Übersicht
Beschreibung
5-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methylpicolinamide consists of a pyridine ring with a bromine atom at the 5th position and a methylpicolinamide group at the 6th position .Physical And Chemical Properties Analysis
5-Bromo-6-methylpicolinamide is a solid substance . It has a boiling point of 346.8°C at 760 mmHg and a melting point of 76-77°C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
5-Brom-6-methylpicolinamid wurde auf sein Potenzial als Antitumormittel bewertet. Derivate dieser Verbindung, insbesondere N-Methyl-picolinamid-4-thiol-Derivate, haben in vitro potente antiproliferative Aktivitäten an menschlichen Krebszelllinien gezeigt . Diese Verbindungen wurden als selektive Inhibitoren der Aurora-B-Kinase gefunden, die in verschiedenen menschlichen Tumoren häufig überexprimiert wird .
Kinasehemmung
Die Fähigkeit der Verbindung, die Aurora-B-Kinase zu hemmen, macht sie zu einem Kandidaten für die Entwicklung neuer Krebschemotherapeutika. Aurora-Kinasen spielen eine entscheidende Rolle bei der Regulation der Mitose, und ihre Hemmung kann das Tumorwachstum stören .
Synthese von Derivaten
This compound dient als Vorläufer für die Synthese verschiedener Derivate mit potenziellen medizinischen Eigenschaften. Die Modifikationen am Picolinamid-Molekül können zu Verbindungen mit unterschiedlichen biologischen Aktivitäten führen .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um die Interaktionen von this compound-Derivaten mit biologischen Zielen wie Kinasen zu verstehen. Diese Studien helfen dabei, die biologischen Ergebnisse zu rationalisieren und die Entwicklung potenterer Inhibitoren zu leiten .
Arzneimittelentwicklung
Aufgrund seiner strukturellen Merkmale ist this compound ein wertvolles Gerüst in der Arzneimittelentwicklung. Sein molekulares Gerüst kann verwendet werden, um niedermolekulare Inhibitoren für verschiedene therapeutische Ziele zu entwickeln .
Chemische Biologie
In der chemischen Biologieforschung kann this compound verwendet werden, um die biologischen Auswirkungen bromierter Verbindungen auf Zellen zu untersuchen und die Rolle der Methylierung in bioaktiven Verbindungen zu verstehen .
Pharmakologische Forschung
Die Eigenschaften der Verbindung machen sie für die pharmakologische Forschung geeignet, in der ihre Wirksamkeit und ihr Sicherheitsprofil in verschiedenen Krankheitsmodellen bewertet werden können .
Biotherapieentwicklung
Im Rahmen der Biotherapieentwicklung können this compound und seine Derivate auf ihre Verwendung in gezielten Therapien untersucht werden, insbesondere im Kontext der personalisierten Medizin für die Krebsbehandlung .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQAJVSZQBQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735430 | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228014-22-9 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
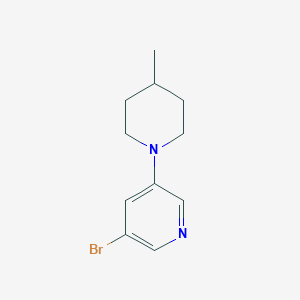
![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

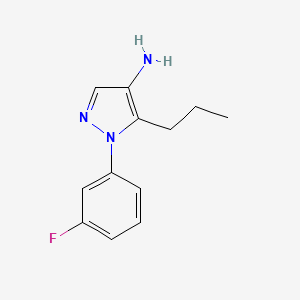

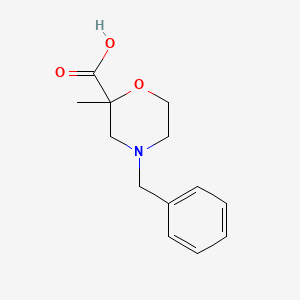
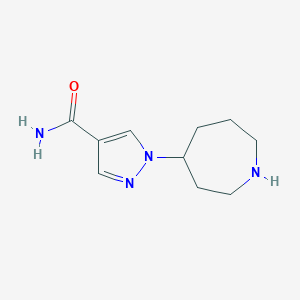
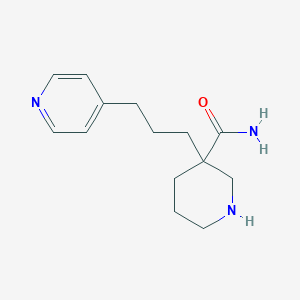

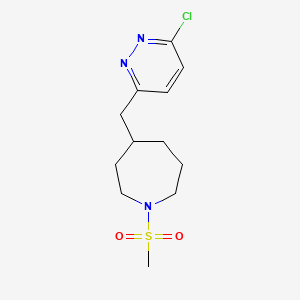
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1444506.png)
